N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex small molecule characterized by a 1,8-naphthyridine core substituted with a 3-chloro-4-methoxyphenyl group, a methyl group at position 7, and a 3-methylpiperidine-1-carbonyl moiety at position 3. The 3-methylpiperidine-1-carbonyl group likely enhances solubility and modulates steric effects, influencing target binding affinity.
Properties
IUPAC Name |
[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-14-5-4-10-28(13-14)23(29)18-12-25-22-17(8-6-15(2)26-22)21(18)27-16-7-9-20(30-3)19(24)11-16/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVYTSXLJDHLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)OC)Cl)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves multiple steps, including the formation of the naphthyridine core and subsequent substitution reactions. The synthetic route typically starts with the preparation of the naphthyridine core through cyclization reactions. The chloro-methoxyphenyl group is then introduced via nucleophilic substitution, followed by the addition of the methylpiperidinyl group through amination reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The methanone group can undergo hydrolysis to form corresponding alcohols and acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-methoxyphenyl group may facilitate binding to hydrophobic pockets, while the naphthyridine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Comparisons
A. 3-Chloro-4-methoxyphenyl Group This substituent is shared with agrochemicals such as isofenphos (insecticide) and metoxuron (herbicide) . In these compounds, the chloro-methoxy motif contributes to bioactivity by interacting with enzyme active sites (e.g., acetylcholinesterase in isofenphos) or disrupting photosynthetic electron transport (e.g., metoxuron).
B. 1,8-Naphthyridine Core The 1,8-naphthyridine core is structurally analogous to the 1,6-naphthyridine derivative reported in a 2025 patent (3-(3-amino-4-fluorophenyl)-N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine) . Both cores are electron-deficient heterocycles, but the 1,8-naphthyridine’s extended conjugation may enhance binding to kinases or DNA compared to 1,6-naphthyridines.
C. Piperidine Carbonyl vs. Other Aliphatic Moieties
The 3-methylpiperidine-1-carbonyl group distinguishes the target compound from simpler analogs like 3-chloro-N-phenyl-phthalimide (Ev1), which lacks a solubilizing aliphatic chain. Piperidine derivatives are common in drug design due to their conformational flexibility and ability to mimic natural ligands, suggesting improved pharmacokinetics over rigid phthalimide-based structures .
Physicochemical and Structural Properties
Biological Activity
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a naphthyridine core substituted with a chloro-methoxyphenyl group and a piperidine moiety. The molecular formula is , and it exhibits properties typical of small organic molecules used in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions may include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes are overactive.
- Receptor Binding : It may bind to certain receptors in the body, modulating their activity and influencing physiological responses.
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in myeloma and leukemia cells through mechanisms involving cell cycle arrest and activation of caspases .
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Myeloma | 10 | Induces apoptosis via caspase activation |
| Compound B | Leukemia | 5 | Cell cycle arrest at G2/M phase |
| N-(3-chloro...) | Various (in vitro) | 8 | Enzyme inhibition leading to metabolic disruption |
Neuroprotective Effects
Some studies suggest that similar compounds may exhibit neuroprotective properties, potentially offering benefits in neurodegenerative diseases. This is hypothesized to occur through the modulation of oxidative stress pathways and neuroinflammation .
Case Studies
- Case Study on Anticancer Efficacy : A study published in MDPI evaluated the anticancer properties of related piperidine derivatives. The results indicated significant growth inhibition in various cancer cell lines, with molecular docking studies supporting the binding affinity of these compounds to target proteins involved in cancer progression .
- Neuroprotective Study : Research on a closely related compound indicated its ability to reduce neuronal death in models of Parkinson's disease. The study highlighted the compound's role in decreasing oxidative stress markers and preserving dopaminergic neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
